5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from readily available precursors.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or THF at elevated temperatures.
Electrophilic Aromatic Substitution: The methoxy group can be introduced using methanol and a strong acid catalyst, while the trifluoromethyl group can be introduced using trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Methoxybenzene: A compound with a methoxy group attached to a benzene ring.
Biphenyl: The parent compound without any substituents.
Uniqueness
5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine is unique due to the combination of the methoxy and trifluoromethyl groups on the biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
CAS No. |
927408-13-7 |
---|---|
Molecular Formula |
C14H12F3NO |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-methoxy-5-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-7-10(6-12(18)8-13)9-2-4-11(5-3-9)14(15,16)17/h2-8H,18H2,1H3 |
InChI Key |
HKTATRZNXBGCMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.